3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a difluoromethoxyphenyl group, and long tetradecyl ester chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch dihydropyridine synthesis, which involves the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts under acidic conditions .
The introduction of the difluoromethoxyphenyl group can be accomplished through nucleophilic aromatic substitution reactions, where a suitable difluoromethoxybenzene derivative reacts with the pyridine intermediate. The final step involves esterification to introduce the tetradecyl ester chains, typically using tetradecanol and a suitable esterification catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: A simpler analog without the difluoromethoxyphenyl and tetradecyl ester groups.
4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains a hydroxyl group instead of the difluoromethoxyphenyl group.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Lacks the difluoromethoxyphenyl and tetradecyl ester groups.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of the difluoromethoxyphenyl group enhances its reactivity and potential biological activity, while the long tetradecyl ester chains contribute to its solubility and interaction with lipid membranes.
Properties
CAS No. |
117654-54-3 |
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Molecular Formula |
C44H71F2NO5 |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
ditetradecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C44H71F2NO5/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-50-42(48)39-35(3)47-36(4)40(41(39)37-31-27-28-32-38(37)52-44(45)46)43(49)51-34-30-26-24-22-20-18-16-14-12-10-8-6-2/h27-28,31-32,41,44,47H,5-26,29-30,33-34H2,1-4H3 |
InChI Key |
UTACJMGUZMXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCCCCC)C)C |
Origin of Product |
United States |
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